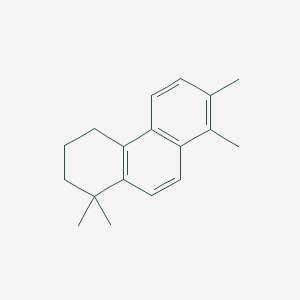
1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene is an organic compound with the molecular formula C18H22 It is a derivative of phenanthrene, characterized by the presence of four methyl groups at the 1, 1, 7, and 8 positions and a partially hydrogenated phenanthrene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of 1,7-dimethylphenanthrene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
1,7-Dimethylphenanthrene+H2Pd/Cthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors and employing more efficient catalysts. The process involves the same catalytic hydrogenation reaction but with enhanced control over temperature, pressure, and catalyst loading to achieve higher yields and purity.
化学反应分析
Types of Reactions
1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further hydrogenation can lead to the complete saturation of the phenanthrene ring system.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C or other hydrogenation catalysts.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbon derivatives.
Substitution: Halogenated derivatives or other substituted phenanthrene compounds.
科学研究应用
1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials with unique properties.
作用机制
The mechanism of action of 1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with cytochrome P450 enzymes, affecting their catalytic activity and influencing metabolic pathways. Additionally, its structural features allow it to participate in various chemical reactions, leading to the formation of bioactive metabolites.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydrophenanthrene: A partially hydrogenated phenanthrene derivative without the methyl groups.
1-Keto-1,2,3,4-tetrahydrophenanthrene: A ketone derivative with a similar hydrogenated ring system.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: A related compound with a different ring structure but similar methyl substitution.
Uniqueness
1,1,7,8-Tetramethyl-1,2,3,4-tetrahydrophenanthrene is unique due to its specific methyl substitution pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
133086-46-1 |
|---|---|
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC 名称 |
1,1,7,8-tetramethyl-3,4-dihydro-2H-phenanthrene |
InChI |
InChI=1S/C18H22/c1-12-7-8-15-14(13(12)2)9-10-17-16(15)6-5-11-18(17,3)4/h7-10H,5-6,11H2,1-4H3 |
InChI 键 |
BJGYJVBOPOSLRO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C3=C(C=C2)C(CCC3)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


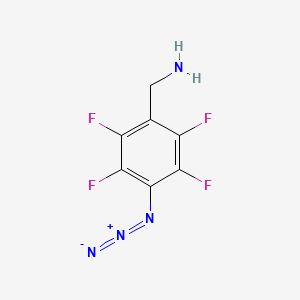
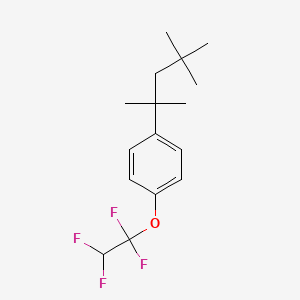
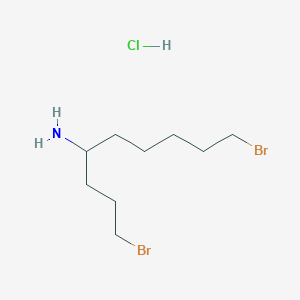
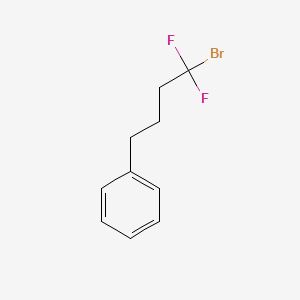
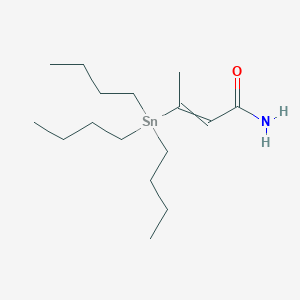
![3-[10-(4-Methoxyphenoxy)decyl]thiophene](/img/structure/B14279210.png)
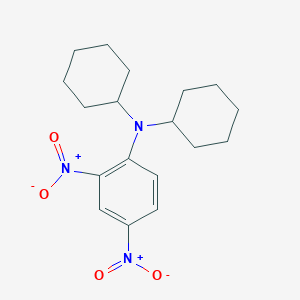
![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)
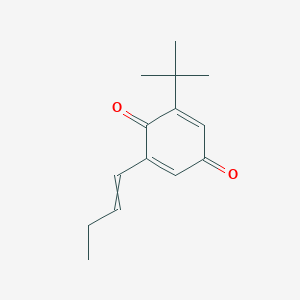
![N'-{1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}-N,N-dipropylmethanimidamide](/img/structure/B14279229.png)
![{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14279231.png)
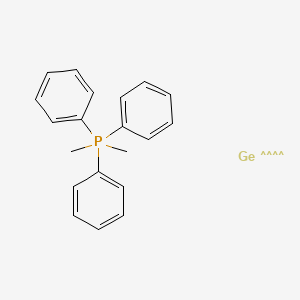
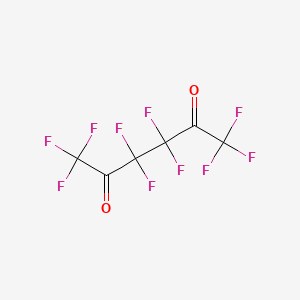
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide](/img/structure/B14279243.png)
